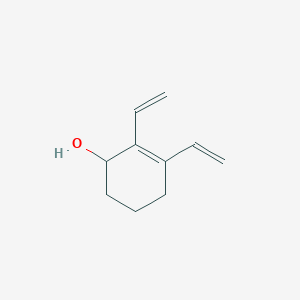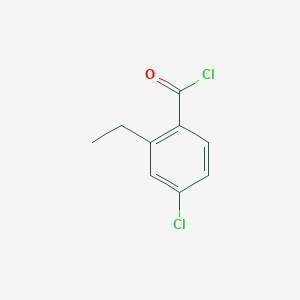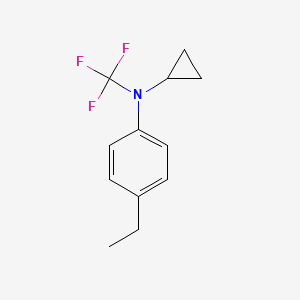
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an ethyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Core: The starting material, 4-ethyl-aniline, is subjected to a series of reactions to introduce the cyclopropyl and trifluoromethyl groups.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst, such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives, hydrocarbon derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
- N-cyclopropyl-4-fluoro-2-nitroaniline
- N-cyclopropyl-4-bromo-2-nitroaniline
Uniqueness
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3N/c1-2-9-3-5-10(6-4-9)16(11-7-8-11)12(13,14)15/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
SIKFWBMEZFJTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


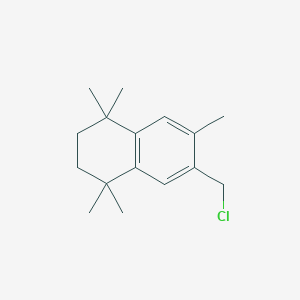
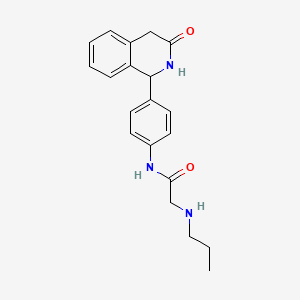
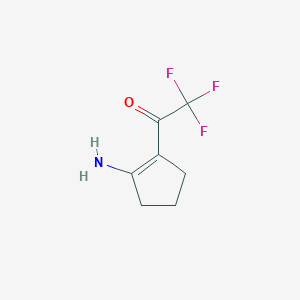
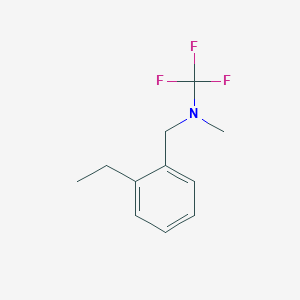
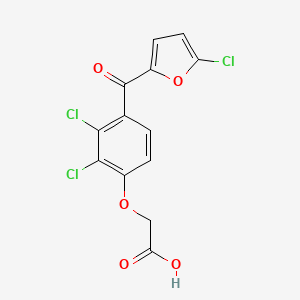
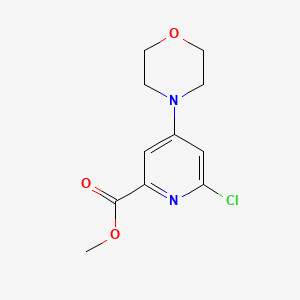
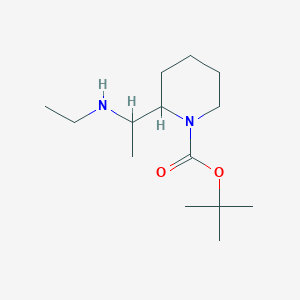
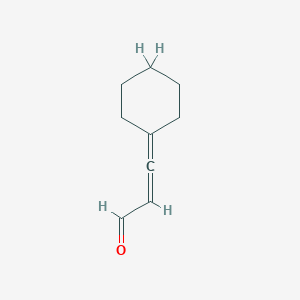
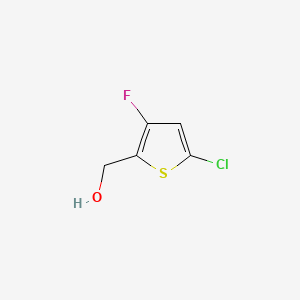
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

